molecular formula C12H12Cl3NO2 B11937868 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone CAS No. 112283-42-8

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone

Cat. No.: B11937868
CAS No.: 112283-42-8
M. Wt: 308.6 g/mol
InChI Key: VJUITCKRHBLHQN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a synthetic organic compound It features a pyrrolidine ring attached to an ethanone backbone, which is further connected to a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.

    Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification steps to ensure high product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The trichlorophenoxy group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Less chlorinated phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Lacks one chlorine atom compared to the target compound.

    1-(Pyrrolidin-1-yl)-2-(2,4,6-tribromophenoxy)ethanone: Bromine atoms instead of chlorine.

    1-(Morpholin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone: Morpholine ring instead of pyrrolidine.

Uniqueness

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

CAS No.

112283-42-8

Molecular Formula

C12H12Cl3NO2

Molecular Weight

308.6 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone

InChI

InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2

InChI Key

VJUITCKRHBLHQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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